2-(3,5-Dimethoxyphenoxy)benzoic acid

Beschreibung

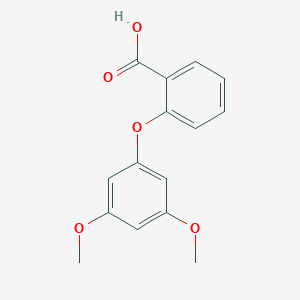

2-(3,5-Dimethoxyphenoxy)benzoic acid is a benzoic acid derivative featuring a phenoxy substituent at the ortho position (C2) of the aromatic ring. The phenoxy group itself is substituted with two methoxy groups at the 3 and 5 positions.

Eigenschaften

Molekularformel |

C15H14O5 |

|---|---|

Molekulargewicht |

274.27 g/mol |

IUPAC-Name |

2-(3,5-dimethoxyphenoxy)benzoic acid |

InChI |

InChI=1S/C15H14O5/c1-18-10-7-11(19-2)9-12(8-10)20-14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3,(H,16,17) |

InChI-Schlüssel |

PUOKZODSNTUTQD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Lipophilicity: The 3,5-dimethoxy substitution in the target compound likely enhances lipophilicity compared to mono-substituted analogs like p-methoxybenzoic acid. This could improve membrane permeability but reduce aqueous solubility.

- Acidity: Analogous compounds such as (3,4-dimethoxy)phenylacetic acid exhibit pKa values around 4.3–4.5 , suggesting that this compound may have similar acidity, favoring deprotonation in physiological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.